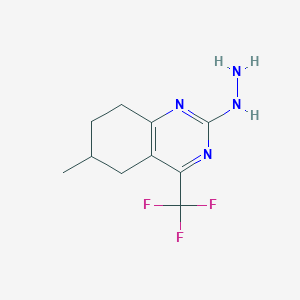
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(triflioromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a hydrazino group at the second position, a tetrahydroquinazoline core, a methyl group at the sixth position, and a trifluoromethyl group at the fourth position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinazoline core. This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate.
Hydrazino Group Introduction: The hydrazino group is introduced by reacting the quinazoline core with hydrazine hydrate under controlled conditions. This step requires careful monitoring of temperature and reaction time to ensure the selective formation of the hydrazino derivative.
Methyl and Trifluoromethyl Group Introduction: The introduction of the methyl and trifluoromethyl groups can be achieved through alkylation and trifluoromethylation reactions, respectively. These reactions often involve the use of reagents such as methyl iodide and trifluoromethyl iodide in the presence of a base.
Industrial Production Methods:
Industrial production of 2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group, resulting in the formation of 2-amino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base to promote substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: 2-Amino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Cancer Research: Studies have indicated that the compound and its derivatives may have anticancer properties, making them valuable in cancer research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under study.
Comparison with Similar Compounds
- 1-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)quinazoline
- 2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)benzothiophene
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different heteroatoms (e.g., nitrogen, sulfur) and functional groups (e.g., pyridine, benzothiophene) can significantly influence their chemical and biological properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the heteroatoms and the position of the functional groups. For example, the presence of a sulfur atom in benzothiophene can enhance the compound’s nucleophilicity compared to its nitrogen analogs.
- Biological Activity: The biological activity of these compounds can differ due to variations in their ability to interact with specific molecular targets. For instance, the quinazoline derivative may exhibit stronger enzyme inhibition compared to its pyridine or benzothiophene counterparts.
Properties
Molecular Formula |
C10H13F3N4 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13F3N4/c1-5-2-3-7-6(4-5)8(10(11,12)13)16-9(15-7)17-14/h5H,2-4,14H2,1H3,(H,15,16,17) |
InChI Key |
OYAKIVPMEGGBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576529.png)
![2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11576534.png)
![(3E)-3-({1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576536.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11576537.png)
![6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11576547.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11576548.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11576550.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576553.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576561.png)
![2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B11576565.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576573.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11576576.png)
![7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11576593.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11576597.png)
